Dibutylmagnesium

Beschreibung

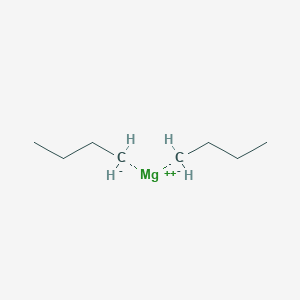

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

magnesium;butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.Mg/c2*1-3-4-2;/h2*1,3-4H2,2H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJBSBKRXUVBMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH2-].CCC[CH2-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061590 | |

| Record name | Magnesium, dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191-47-5, 81065-77-2 | |

| Record name | Magnesium, dibutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 81065-77-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Dibutylmagnesium

Conventional Synthetic Routes

The synthesis of dibutylmagnesium can be achieved through several established methods, each utilizing different starting materials and reaction conditions. These routes are designed to produce either soluble or insoluble forms of the compound, depending on the intended application.

Preparation via Alkyl Lithium and Magnesium Halide Intermediates

A common and effective method for synthesizing this compound involves the reaction of an alkyllithium reagent with a magnesium halide. This transmetalation reaction is a cornerstone of organometallic chemistry, allowing for the preparation of various organomagnesium compounds.

One specific pathway involves the reaction of butyllithium (B86547) (n-BuLi) with butylmagnesium chloride (n-BuMgCl). wikipedia.orgwikiwand.com This reaction is typically performed in an ethereal solvent. The underlying principle is the Schlenk equilibrium, which describes the distribution of species in a Grignard reagent solution. researchgate.netwikipedia.org The reaction between n-butyllithium and anhydrous magnesium chloride can also be used, where the intermediates formed are key to the synthesis. researchgate.net The reaction can be driven to favor the formation of this compound (n-Bu₂Mg) by the addition of a compound that precipitates the magnesium halide. researchgate.net

2 n-BuLi + MgCl₂ → n-Bu₂Mg + 2 LiCl

In a related process, butyllithium is reacted with butylmagnesium chloride. wikipedia.orgwikiwand.com This approach also leverages the principles of the Schlenk equilibrium to produce the desired dialkylmagnesium compound.

Following the initial reaction, magnesium 2-ethylhexanoate (B8288628) can be added to the reaction mixture. wikipedia.orgwikiwand.com While the precise role in this specific synthetic sequence is not extensively detailed in the provided context, magnesium carboxylates like magnesium 2-ethylhexanoate are known to be used in the preparation of soluble magnesium compounds. For instance, magnesium 2-ethylhexanoate can be synthesized by reacting 2-ethylhexanoic acid with magnesium powder in a solvent like toluene (B28343) under reflux. acs.org In the broader context of organomagnesium chemistry, such additives can influence the solubility and reactivity of the final product.

Synthesis from Magnesium Metal, Haloalkanes, and Alkyl Lithium Reagents

An alternative strategy for synthesizing this compound involves the direct use of magnesium metal in conjunction with haloalkanes and alkyllithium reagents. This method capitalizes on the formation of a Grignard reagent as a key intermediate.

A patented method describes the synthesis of this compound using magnesium powder, 2-chlorobutane (B165301), and n-butyllithium as the primary raw materials. wikipedia.orggoogle.compatsnap.com The process is conducted under anhydrous and oxygen-free conditions, typically under a nitrogen atmosphere. google.compatsnap.com

The key steps of this synthesis are:

Initiation: Magnesium powder is mixed with an initiator (such as iodine) and heated. A small amount of 2-chlorobutane solution is added to initiate the reaction. google.compatsnap.com

Grignard Reagent Formation: Once initiated, the remaining 2-chlorobutane solution is slowly added to the reaction mixture while maintaining the temperature, leading to the formation of the Grignard reagent, sec-butylmagnesium chloride (CH₃CH₂CH(CH₃)MgCl). google.compatsnap.com The reaction temperature is typically controlled between 30°C and 100°C. google.com

Formation of this compound: After the Grignard reagent is formed, the mixture is cooled, and a solution of n-butyllithium in a hydrocarbon solvent (like n-hexane) is rapidly added. google.compatsnap.com

Isolation: The solvent is then removed by distillation, and the final product, this compound, is isolated by cooling and filtration. google.compatsnap.com

The molar ratio of the reactants is a critical parameter, with a typical ratio of magnesium powder to 2-chlorobutane to n-butyllithium being in the range of 1.0-1.2 : 1 : 1. google.compatsnap.com

Table 1: Reactants and Conditions for this compound Synthesis

| Reactant | Role | Molar Ratio (Typical) | Solvent(s) |

| Magnesium Powder | Source of magnesium | 1.0 - 1.2 | Ether, n-hexane |

| 2-Chlorobutane | Source of butyl group (as Grignard) | 1 | Ether |

| n-Butyllithium | Source of butyl group | 1 | n-hexane |

| Iodine | Initiator | Catalytic amount | N/A |

The formation of the Grignard reagent is a pivotal step in this synthetic route. The mechanism of Grignard reagent formation is complex and is understood to involve radical intermediates at the surface of the magnesium metal. leah4sci.comalfredstate.edu The reaction is initiated by the transfer of an electron from the magnesium surface to the haloalkane (in this case, 2-chlorobutane), forming a radical anion which then fragments.

The process is generally considered to occur at the solid-liquid interface. alfredstate.edu The use of an initiator like iodine helps to activate the magnesium surface. The reaction must be carried out in an ether-based solvent, which plays a crucial role in stabilizing the resulting organomagnesium compound. leah4sci.combyjus.com The ether molecules coordinate to the magnesium center, forming a complex that helps to keep the Grignard reagent in solution. byjus.com

The subsequent reaction with n-butyllithium is a transmetalation step, where the butyl group from the lithium reagent displaces the chloride from the magnesium, ultimately leading to the formation of the more stable this compound.

Critical Role of Anhydrous and Oxygen-Free Reaction Environments

The synthesis of organometallic compounds like this compound necessitates stringent anhydrous and oxygen-free conditions. google.comfiveable.mereachemchemicals.com this compound, as a Grignard-type reagent, is highly reactive and sensitive to moisture and oxygen. fiveable.mereachemchemicals.comnittokasei.co.jp The presence of water will cause the this compound to act as a base rather than a nucleophile, leading to its decomposition and the formation of butane (B89635) and magnesium hydroxide. wikipedia.orgbrainly.com This hydrolysis reaction not only consumes the desired product but can also significantly lower the yield and efficiency of the intended reaction. brainly.com

Similarly, exposure to atmospheric oxygen can lead to oxidation of the this compound, rendering it ineffective for its intended synthetic purpose. nittokasei.co.jpbrainly.com To mitigate these undesirable side reactions, the synthesis is typically carried out under an inert atmosphere, such as dry nitrogen or argon. google.comfiveable.mereachemchemicals.com This involves using thoroughly dried solvents and glassware to eliminate any residual moisture. reachemchemicals.com By rigorously excluding water and oxygen, the stability of the this compound is preserved, ensuring its availability for subsequent reactions. fiveable.me

Emerging and Specialized Synthetic Protocols

Direct Synthesis via Hydrogenation of Magnesium and Subsequent Reaction with 1-Alkenes (e.g., 1-Butene)

An emerging method for synthesizing this compound involves the direct hydrogenation of magnesium metal, followed by a reaction with an alkene, such as 1-butene (B85601). wikipedia.org This approach offers a direct route to the dialkylmagnesium compound. The initial step involves the activation of magnesium metal and its subsequent reaction with hydrogen to form magnesium hydride (MgH₂). This intermediate is then reacted with 1-butene, leading to the formation of this compound. wikipedia.org This method circumvents the use of alkyl halides, which are common in traditional Grignard syntheses.

In-Situ Generation and Derivatization for Complex Synthesis

Preparation of Bulky Magnesium Amides (e.g., n-Butylmagnesium Di-isopropylamide)

This compound serves as a versatile precursor for the in-situ generation of other valuable organomagnesium reagents, such as bulky magnesium amides. A key example is the preparation of n-butylmagnesium di-isopropylamide. researchgate.netprepchem.comgoogle.com This is achieved by reacting di-n-butylmagnesium with di-isopropylamine. researchgate.netprepchem.com Typically, one equivalent of anhydrous di-isopropylamine is added to a solution of di-n-butylmagnesium in a hydrocarbon solvent like heptane (B126788) or hexane (B92381) under an inert atmosphere. researchgate.net The reaction proceeds to form the soluble n-butylmagnesium di-isopropylamide. prepchem.com This reagent is a strong, non-nucleophilic base useful in various organic transformations. Commercially available this compound, which can be a mixture of n-butyl and sec-butyl isomers, can also be used, resulting in a corresponding mixture of magnesium amides. researchgate.net

Synthesis of Magnesium Hydride from Phenylsilane (B129415) and this compound

This compound is a key reagent in the synthesis of magnesium hydride (MgH₂), a promising material for hydrogen storage. osti.govwikipedia.org One established method involves the reaction of this compound with phenylsilane. osti.govwikipedia.orguq.edu.auscispace.comrsc.org This reaction provides a convenient route to MgH₂ under relatively mild conditions compared to the direct, high-temperature hydrogenation of magnesium. wikipedia.org The reaction of phenylsilane with this compound in a suitable solvent yields magnesium hydride. osti.govrsc.org This method is particularly valuable for producing MgH₂ for applications where high purity and specific material properties are required. osti.gov

Formation of Ansa-Half-Sandwich Magnesium Complexes for Catalytic Applications

This compound is instrumental in the synthesis of advanced organometallic catalysts, such as ansa-half-sandwich magnesium complexes. chemistryviews.orguni-saarland.deresearchgate.netresearchgate.netuni-saarland.de These structurally constrained complexes have shown significant potential as versatile catalysts in a range of chemical transformations, including hydroelementation and dehydrocoupling reactions. chemistryviews.orgresearchgate.net The synthesis of these complexes involves the deprotonation of the corresponding ansa-half-sandwich ligand system using this compound. uni-saarland.deresearchgate.net This reaction is typically carried out in the presence of a donor solvent. uni-saarland.de The resulting magnesium complexes are effective catalysts for reactions like the dehydrocoupling of amine-boranes and the hydroboration of various unsaturated substrates. chemistryviews.org

Reactivity Profiles and Mechanistic Elucidations of Dibutylmagnesium

Interactions with Modified Surfaces and Inorganic Scaffolds

Dibutylmagnesium serves as a significant reagent in the preparation of supported catalysts, where its interaction with the support material is crucial in defining the ultimate catalytic species. The reactivity of this compound with inorganic scaffolds, particularly silica (B1680970) gel, has been a subject of detailed investigation due to its relevance in olefin polymerization catalyst precursors. acs.orgsmolecule.comacs.org The nature of the silica surface, which can be modified by thermal and chemical treatments, dictates the reaction pathways and the resulting surface-bound magnesium species. acs.orgacs.org

Reaction with Modified Silica Gel Surfaces as Olefin Polymerization Catalyst Precursors

The interaction of this compound with silica gel surfaces is a complex process governed by the type and concentration of surface hydroxyl groups (silanols) and siloxane bridges. acs.orgacs.org These interactions are fundamental to the preparation of Ziegler-Natta type catalysts, where the magnesium compound acts as a support for the titanium active sites. unito.it

On silica surfaces that have been thermally pretreated, for instance at 600 °C, the predominant surface species are non-hydrogen-bonded (isolated) silanols. acs.org this compound reacts with these isolated silanol (B1196071) groups (≡Si-OH) in a monofunctional manner. acs.orgacs.org This reaction involves the cleavage of one Mg-C bond, leading to the formation of a surface-bound butylmagnesium species (≡Si-O-Mg-Butyl) and the release of one molecule of butane (B89635). acs.org In this interaction, one butyl group is retained on the magnesium atom. acs.orgacs.org

In contrast, on silica surfaces that have not been subjected to high-temperature dehydroxylation, a significant population of hydrogen-bonded (vicinal or geminal) silanols exists. This compound reacts with these hydrogen-bonded silanols in a bifunctional manner. acs.orgacs.org This reaction results in the magnesium atom bonding to two surface silicon atoms through oxygen bridges (≡Si-O-Mg-O-Si≡). acs.org In this case, both butyl groups of the this compound molecule are eliminated as butane. acs.orgacs.org

Beyond reacting with surface hydroxyls, this compound has been found to cleave surface siloxane bridges (≡Si-O-Si≡). acs.orgacs.org This reaction is a significant pathway, particularly on thermally pretreated silica gels. acs.org The interaction with a siloxane bridge results in the formation of a singly bonded magnesium species, analogous to the reaction with a non-hydrogen-bonded silanol. acs.org It is proposed that the adjacent silicon atom in the cleaved siloxane bond reacts with the second butyl group of the this compound, leading to the formation of a silicon-butyl surface species (≡Si-Butyl). acs.org Consequently, the majority of the surface-reacted magnesium on thermally treated silicas may result from the breaking of these siloxane bonds. acs.org

The varied reactivity of this compound with different silica surface sites has profound implications for the design of heterogeneous catalysts. acs.org The ability to control the nature of the surface-bound magnesium species—whether it is singly or doubly bonded to the surface, and whether it retains a butyl group—allows for the tailoring of the subsequent catalyst preparation steps. For instance, the remaining butyl group on the singly bonded magnesium species can be a site for further reaction, such as chlorination, in the synthesis of Ziegler-Natta catalysts. wiley.com Understanding and controlling the extent of siloxane bond cleavage is crucial for preparing catalysts with well-defined and reproducible structures. acs.org

Thermal Decomposition and Hydrogen Evolution Pathways

The thermal stability and decomposition pathways of this compound are critical aspects, particularly for its application as a precursor for magnesium-based materials such as magnesium hydride (MgH₂), a promising medium for hydrogen storage. smolecule.comacs.org The decomposition process is characterized by the evolution of various gaseous products, including hydrogen, butene, and butane. uq.edu.au

The thermal decomposition of di-n-butylmagnesium occurs in a stepwise manner. Upon heating, it first converts to magnesium hydride (MgH₂) with the release of 1-butene (B85601). acs.orgpsu.edu This initial decomposition step occurs at temperatures around 250 °C. acs.org The primary mechanism for the formation of butene is β-hydride elimination, a common reaction pathway for organometallic compounds containing alkyl groups with β-hydrogens. acs.orgwikipedia.org In this process, a hydrogen atom from the carbon atom beta to the magnesium center is transferred to the magnesium, forming a magnesium-hydride bond and liberating an alkene (butene). acs.orgpsu.edu

At higher temperatures, around 360-384 °C, the resulting magnesium hydride decomposes into magnesium metal and hydrogen gas. acs.orguq.edu.au The presence of sec-butyl groups in the this compound structure, as in n-butyl-sec-butylmagnesium, lowers the decomposition temperature significantly, with decomposition observed at temperatures as low as 50 °C due to the increased lability of the sec-butyl group. acs.org

During the decomposition of this compound, besides the primary products of butene and hydrogen, the evolution of butane and ethane (B1197151) has also been observed, indicating that other reaction pathways may also be active. uq.edu.au

| Decomposition Stage | Temperature | Solid Product | Gaseous Products | Primary Mechanism |

| Initial Decomposition | ~250 °C | Magnesium Hydride (MgH₂) | 1-Butene, Butane, Ethane | β-Hydride Elimination |

| Secondary Decomposition | ~360-384 °C | Magnesium (Mg) | Hydrogen (H₂) | Thermal Decomposition |

Comparative Study of Thermal Decomposition Mechanisms of this compound Isomers (e.g., Di-n-butyl Magnesium vs. Sec-butyl n-butyl Magnesium)

The thermal stability and decomposition pathways of this compound are significantly influenced by the structure of the butyl groups. A comparative study between di-n-butyl magnesium (MgBu₂n-n) and sec-butyl n-butyl magnesium (MgBu₂s-n) reveals distinct differences in their decomposition temperatures and mechanisms. osti.gov

Di-n-butylmagnesium, which contains two primary butyl groups, begins to convert to MgH₂ at 250 °C with the release of 1-butene. osti.gov This initial decomposition step to form MgH₂ is completed in approximately 8 minutes at this temperature. osti.gov The subsequent decomposition of MgH₂ to elemental magnesium occurs at a higher temperature of about 384 °C and takes roughly 48 minutes to complete under the studied conditions. osti.gov

In contrast, sec-butyl n-butylmagnesium (MgBu₂s-n) exhibits significantly lower thermal stability. Its decomposition is observed to start at a much lower temperature, as low as 50 °C. acs.orgosti.gov This indicates the increased lability of the secondary butyl group compared to the primary n-butyl group. acs.orgosti.gov The presence of the sec-butyl group facilitates an earlier onset of decomposition.

Thermogravimetric analysis has confirmed high conversion rates (over 98%) to magnesium hydride for both isomers when handled in an air-free environment. acs.orgosti.gov The difference in decomposition temperature between the isomers is a critical factor for applications where controlled, lower-temperature generation of MgH₂ is desirable.

| Isomer | Decomposition Onset to MgH₂ | Decomposition of MgH₂ to Mg | Key Observation |

| Di-n-butyl magnesium (MgBu₂n-n) | 250 °C acs.orgosti.gov | ~384 °C acs.orgosti.gov | Higher thermal stability. |

| Sec-butyl n-butyl magnesium (MgBu₂s-n) | 50 °C acs.orgosti.gov | - | Increased lability of the sec-butyl group leads to lower decomposition temperature. acs.orgosti.gov |

Quantitative Analysis of Hydrogen (H2) Evolution Kinetics and Mechanisms

The study of hydrogen (H₂) evolution during the decomposition of this compound is crucial for its application in hydrogen storage. The kinetics of H₂ release are influenced by factors such as the isomer of this compound used, the surrounding atmosphere, and the physical form of the material.

For di-n-butylmagnesium (MgBu₂n-n), H₂ evolution is a multi-step process. Initially, upon heating to 250 °C, the primary decomposition product is 1-butene, leading to the formation of magnesium hydride (MgH₂). osti.gov The subsequent decomposition of MgH₂ at higher temperatures (around 384 °C) releases H₂. acs.orgosti.gov The rate of H₂ evolution from MgH₂ is affected by the pressure of the system; under vacuum, the removal of H₂ gas accelerates the decomposition. acs.org

In studies involving the synthesis of nanoconfined MgH₂ from di-n-butylmagnesium within carbon aerogels, the kinetics of hydrogen release were investigated over multiple cycles. The first decomposition cycle consistently shows faster kinetics and a lower onset temperature for hydrogen release compared to subsequent cycles. mdpi.com For instance, the initial H₂ release rates (for the first 10-50% of H₂) in the first cycle for various nanoconfined samples ranged from 0.024 to 0.046 wt % H₂/min. mdpi.com After the first cycle, the hydrogen release profiles tend to stabilize, with the second cycle being similar to the third, and subsequent cycles becoming nearly identical. mdpi.com

| Sample Condition | H₂ Release Characteristic | Rate |

| Nanoconfined MgH₂ (First Cycle) | Faster kinetics, lower onset temperature mdpi.com | 0.024 - 0.046 wt % H₂/min (initial release) mdpi.com |

| Nanoconfined MgH₂ (Subsequent Cycles) | Slower kinetics, more stable profile mdpi.com | - |

| MgH₂/C Composite (synthesized at 250°C, 4h) | Lower decomposition temperature (Tmax=325°C) compared to ball-milled MgH₂/C (Tmax=378°C) uq.edu.au | - |

Organometallic Reactions with Organic Functionalities

Nucleophilic Addition to Carbonyl Groups (Aldehydes, Ketones, Esters)

This compound is a potent nucleophilic reagent that readily reacts with a variety of electrophilic functional groups, most notably the carbonyl group (C=O) found in aldehydes, ketones, and esters. smolecule.com This reactivity is fundamental to its use in organic synthesis for forming new carbon-carbon bonds. The reaction proceeds via a nucleophilic addition mechanism, where the butyl group, acting as a carbanion, attacks the electrophilic carbonyl carbon. libretexts.org This initial addition step results in the formation of a magnesium alkoxide intermediate. Subsequent hydrolysis or aqueous workup of this intermediate yields the corresponding alcohol. smolecule.comwikipedia.org

The versatility of this compound allows for the synthesis of a diverse range of organic molecules. smolecule.com Its reactions with carbonyl compounds are a cornerstone of this utility, providing a direct route to more complex molecular architectures.

The reaction of this compound with aldehydes and ketones is a classic and reliable method for the preparation of alcohols. smolecule.com The type of alcohol formed is dependent on the starting carbonyl compound.

Reaction with aldehydes: The nucleophilic addition of a butyl group from this compound to an aldehyde, followed by hydrolysis, yields a secondary alcohol . smolecule.comresearchgate.net

Reaction with formaldehyde (B43269): While not explicitly detailed for this compound in the provided context, the general reaction pattern for organometallic reagents with formaldehyde leads to the formation of a primary alcohol . libretexts.org

Reaction with ketones: The addition of a butyl group to a ketone results in the formation of a tertiary alcohol after the workup step.

It is noteworthy that under certain conditions, such as in the presence of a lithium alkoxide in a hydrocarbon solvent, the reaction of unsolvated this compound with aldehydes can also lead to the formation of a ketone, which is the product of the oxidation of the initially formed secondary alcohol. researchgate.net The ratio of alcohol to ketone can be controlled by adjusting the reactant ratios. researchgate.net

| Carbonyl Substrate | Product after Hydrolysis |

| Aldehyde | Secondary Alcohol smolecule.comresearchgate.net |

| Ketone | Tertiary Alcohol |

| Ester | Tertiary Alcohol (after addition of two equivalents of the butyl group) |

This compound can also participate in conjugate addition reactions, also known as 1,4-addition or Michael addition, with α,β-unsaturated carbonyl compounds. smolecule.com In this type of reaction, the nucleophilic butyl group adds to the β-carbon of the conjugated system rather than directly to the carbonyl carbon (1,2-addition). smolecule.comlibretexts.org

This reaction pathway is possible because the conjugation of the carbon-carbon double bond with the carbonyl group extends the electrophilicity to the β-carbon. libretexts.org The initial addition of the butyl group to the β-carbon generates an enolate intermediate. youtube.com This enolate is then protonated during the workup step, typically at the α-carbon, to yield the final saturated carbonyl compound. libretexts.org

The competition between direct (1,2) and conjugate (1,4) addition is influenced by several factors, including the nature of the nucleophile, the substrate, and the reaction conditions. youtube.com Stronger, more basic nucleophiles like Grignard reagents often favor direct addition, which is typically faster (kinetically controlled). libretexts.org However, conjugate addition can also be a significant pathway, leading to the formation of new carbon-carbon bonds at the β-position and providing a route to functionalized ketones and esters. smolecule.com

Applications as a Potent Base for Deprotonation of Weak Hydrocarbon Acids

This compound serves as a precursor for the synthesis of strong, non-nucleophilic bases utilized in the deprotonation of weakly acidic hydrocarbons. While not typically used directly for this purpose, its reaction with amines generates highly effective magnesium amide bases. The reaction of di-n-butylmagnesium with anhydrous di-isopropylamine in a non-coordinating solvent like hexane (B92381) or heptane (B126788) yields butylmagnesium di-isopropylamide. researchgate.netresearchgate.net This resulting magnesium amide is a potent base capable of deprotonating weak carbon acids. researchgate.netresearchgate.net Commercial this compound, which is often a mixture of n-butyl and sec-butyl isomers, can be used to prepare a corresponding mixture of butylmagnesium di-isopropylamides that exhibit similar reactivity in these deprotonation reactions. researchgate.netresearchgate.net

Furthermore, this compound is employed to synthesize a variety of magnesium bis(dialkylamide) compounds through its reaction with N,N-dialkylamines in a 1:2 molar ratio. thieme-connect.de These magnesium amides, such as magnesium bis(2,2,6,6-tetramethylpiperidide), function as selective, hindered bases for the magnesiation of various activated aromatic and heteroaromatic substrates. thieme-connect.de In some cases, stoichiometric amounts of this compound itself have been shown to be effective in the deprotonation of specific C-H bonds, such as the C3 position of certain pyridine (B92270) derivatives, particularly in a refluxing THF solvent. rsc.org This reactivity underscores its utility in preparing organomagnesium intermediates from substrates that are otherwise challenging to metalate. rsc.org

Reductive Deprotection Reactions (e.g., Aromatic and Aliphatic Benzyl (B1604629) Thioethers)

A significant application of this compound is in the mild and practical reductive deprotection of thioethers. Specifically, a highly effective method has been developed for the cleavage of benzyl thioethers using this compound in the presence of a catalytic quantity of titanocene (B72419) dichloride (Cp₂TiCl₂). sigmaaldrich.comlookchem.comresearchgate.netlookchem.com This methodology is broadly applicable, successfully deprotecting both aromatic and aliphatic benzyl thioethers to yield the corresponding thiols in good yields. researchgate.netlookchem.com

The protection of thiol groups as benzyl thioethers is common due to their stability, but their removal often necessitates harsh conditions, such as the use of strong acids or bases, or hazardous reducing agents like alkali metals. lookchem.com The this compound/titanocene dichloride system provides a milder alternative, avoiding the deterioration of other sensitive functional groups. lookchem.com The reaction has been successfully applied to a range of substrates, including hindered aromatic, heteroaromatic, and various alkyl benzyl thioethers, demonstrating its wide scope and practicality in organic synthesis. lookchem.com

Nucleophilic Addition and α-C–H Substitution Reactions with Imines

This compound exhibits reactivity as a nucleophile in addition reactions to carbon-nitrogen double bonds (C=N) in imines. acs.orgacs.org Research has demonstrated that this compound can mediate the nucleophilic addition of a butyl group to an imine, effectively converting the imine into an amine. acs.orgacs.org

In a specific study, the reaction of an imine-containing ligand, 2-(2-((((1H-pyrrol-2-yl)methylene)amino)methyl)-1H-pyrrol-1-yl)-N,N-dimethylethan-1-amine (HL1), with two equivalents of di-n-butylmagnesium resulted in the nucleophilic addition of a butyl anion to the C=N bond. acs.orgacs.org This process led to the formation of a new dinuclear magnesium complex, [Mg₂(L2)₂], where the original imine functionality was transformed into a C-butylated amine scaffold. acs.org This transformation highlights a pathway for C-C bond formation via the addition of this compound across an imine bond. While related α-C–H substitution reactions on the same imine ligand have been observed with organolithium reagents, the reaction with this compound primarily followed the nucleophilic addition pathway. acs.org

Interaction with N,N'-Diphenylacenaphthylene-1,2-Diimines (BIANs) for Viscosity Reduction

This compound, particularly in commercial formulations like Butyl Octyl Magnesium (BOMAG), is known to form highly viscous solutions in hydrocarbon solvents due to the formation of polymeric structures through intermolecular associations. mdpi.comresearchgate.netnih.gov N¹,N²-diphenylacenaphthylene-1,2-diimines (BIANs) have been identified as effective additives for significantly reducing the viscosity of these alkylmagnesium solutions. mdpi.comnih.gov The addition of various BIAN derivatives to this compound solutions in solvents like heptane or toluene (B28343) causes a drastic viscosity reduction, often by as much as 70%. mdpi.comresearchgate.net This effect makes the handling and application of these organometallic reagents more practical in industrial and laboratory settings.

| BIAN Derivative | Solvent | Initial Viscosity (mPa·s) | Final Viscosity (mPa·s) | Viscosity Reduction (%) |

| Unsubstituted BIAN | Toluene | >2000 | ~600 | ~70 |

| Unsubstituted BIAN | Heptane | ~400 | ~120 | ~70 |

| i-Pr-BIAN | Toluene | >2000 | ~600 | ~70 |

| i-Pr-BIAN | Heptane | ~400 | ~120 | ~70 |

| MeO-BIAN | Toluene | >2000 | ~600 | ~70 |

| F₃C-BIAN | Toluene | >2000 | ~1000 | ~50 |

Table based on data from viscosity reduction experiments of BOMAG solutions with BIANs. mdpi.comresearchgate.net

The interaction between this compound and BIANs involves a chemical reaction, primarily the alkylation of the BIAN molecule. mdpi.comresearchgate.net Analysis of the reaction products after aqueous workup confirms that the BIANs undergo alkylation, predominantly on one of the carbon atoms of the C=N double bonds. mdpi.comresearchgate.net During this process, one of the butyl groups from the this compound is transferred to the imine carbon. researchgate.net

Spectroscopic studies provide clear evidence for this alkylation. mdpi.com

FTIR Analysis : After reaction and quenching, new bands appear in the 2800–3000 cm⁻¹ region, corresponding to aliphatic C-H stretching from the added butyl group. A distinct band around 3270 cm⁻¹ also emerges, which is assigned to the N-H valence vibration of the resulting secondary amine, confirming that alkylation occurred at the carbon of the C=N bond. mdpi.com

NMR Spectroscopy : In ¹³C NMR spectra, the signal for the carbon of the C=N double bond (originally around 161 ppm) shifts significantly downfield to approximately 195 ppm in the inert mixture and settles at around 175 ppm after aqueous workup. The appearance of a new quaternary carbon signal further confirms the addition of the butyl group to the imine carbon. mdpi.com

The reaction can lead to complex mixtures of mono- and di-alkylated products, especially with unsubstituted BIAN. mdpi.comresearchgate.net

While alkylation is a confirmed reaction pathway, it is not considered the sole or primary reason for the observed viscosity reduction. mdpi.comresearchgate.net The key mechanism is attributed to the formation of a coordination complex between the magnesium atoms of the polymeric alkylmagnesium chains and the nitrogen atoms of the BIAN's C=N double bonds. mdpi.comresearchgate.netresearchgate.net This coordination interaction effectively breaks down the large polymeric aggregates of this compound, leading to smaller, less viscous species in the solution. mdpi.com

Evidence for this complexation comes from in-situ measurements under inert conditions. mdpi.com

Inert NMR and FTIR : Spectroscopic analysis of the BIAN-dibutylmagnesium mixture before any workup shows immediate changes, indicating a direct interaction. The significant shift of the C=N carbon signal in ¹³C NMR upon mixing is a primary indicator of this complexation. mdpi.com

Reusability : In some cases, particularly with sterically hindered BIANs like i-Pr-BIAN, the reaction product can be isolated and reused for viscosity reduction without a loss of efficiency, suggesting that a stable, active complex is formed that can repeatedly interfere with the polymeric structure of the alkylmagnesium. mdpi.com

This dual mechanism, involving both a reversible coordination and an irreversible alkylation, comprehensively explains the role of BIANs as effective viscosity modifiers for this compound solutions.

Coordination Chemistry and Structural Dynamics

The chemistry of this compound is heavily influenced by its coordination environment and structural dynamics in solution. In non-coordinating hydrocarbon solvents, it exists not as a simple monomer but as large, polymeric aggregates. mdpi.comresearchgate.netnih.gov These structures are formed through bridging butyl groups between electron-deficient magnesium centers. This polymerization is the direct cause of the high viscosity of its solutions. mdpi.comnih.gov

The structural dynamics of this compound are evident in its interactions with Lewis bases. The introduction of coordinating agents like ethers (e.g., THF) or diimines (BIANs) disrupts the polymeric chains. researchgate.netmdpi.com This occurs through the coordination of the Lewis base to the magnesium centers, which satisfies their coordination sphere and breaks the bridging alkyl bonds. mdpi.com The interaction with BIANs, for instance, involves the coordination of the magnesium atom to the nitrogen atoms of the C=N bonds, leading to a breakdown of the polymeric structure and a dramatic decrease in solution viscosity. mdpi.comresearchgate.net

This compound also forms well-defined coordination complexes upon reaction with various ligands. For example, its reaction with an imine-containing ligand yielded discrete dinuclear magnesium complexes, showcasing its ability to participate in the formation of intricate coordination architectures. acs.org Similarly, its reaction with dialkylamines produces magnesium amides, which are themselves important reagents with distinct structures and reactivity. researchgate.netthieme-connect.de These examples highlight that the reactivity and physical properties of this compound are intrinsically linked to its coordination state and the dynamic equilibrium between its monomeric, oligomeric, and polymeric forms in solution.

Synthesis and Reactivity of Organomagnesium Derivatives (e.g., Cyclopentadienyls, Aryloxides, Amides)

This compound is a versatile precursor for the synthesis of a range of organomagnesium compounds, including magnesium cyclopentadienyls, aryloxides, and amides. jst.go.jp These transformations typically involve the reaction of this compound with a suitable proton source, leading to the formation of butane as a byproduct.

Cyclopentadienyls: The reaction of this compound with two equivalents of cyclopentadiene (B3395910) in a hydrocarbon solvent such as n-heptane yields bis(cyclopentadienyl)magnesium. google.com This method provides a direct route to magnesocene derivatives, which are valuable in catalysis and materials science. For instance, reacting 1,3,4,6-tetraphenyl-1,2-dihydropentalene with this compound in tetrahydrofuran (B95107) (THF) produces the corresponding magnesium pentalenide complex. acs.org

Aryloxides: Magnesium aryloxides are readily prepared by reacting this compound with sterically varied aryl alcohols. unt.edu The nature of the resulting aryloxide complex is highly dependent on the solvent used. In the presence of strongly Lewis-basic solvents like pyridine or THF, monomeric, five-coordinate magnesium aryloxides with a trigonal bipyramidal geometry are formed. unt.edu The aggregation of these magnesium aryloxides in solution is significantly influenced by the solvent environment. unt.eduresearchgate.net

Amides: this compound reacts with a variety of N,N-dialkylamines in a 1:2 molar ratio to produce magnesium bis(dialkylamide) compounds. thieme-connect.de This method is also applicable for the synthesis of chiral magnesium bis(dialkylamide)s by using the corresponding chiral amines. thieme-connect.de For example, the reaction with (R)-N-benzyl-1-phenylethanamine under reflux conditions yields magnesium bis[(R)-benzyl(1-phenylethyl)amide]. thieme-connect.de Furthermore, reacting this compound with N,N′-bis(2,4,6-trimethylphenyl)(tert-butyl)amidine in toluene results in the formation of the corresponding magnesium amidinate complex. researchgate.net The reaction of this compound with diisopropylamine (B44863) can also be used to produce chloromagnesium amide complexes, which can be further reacted with n-butyllithium to yield soluble n-butylmagnesiumamide. prepchem.com

A summary of representative reactions is provided in the table below.

| Reactant | Product Type | Example Product | Solvent | Reference(s) |

| Cyclopentadiene | Cyclopentadienyl | Bis(cyclopentadienyl)magnesium | n-Heptane | google.com |

| 2,6-Diisopropylphenol | Aryloxide | Mg(DIP)₂(THF)₃ | Tetrahydrofuran | unt.edu |

| N,N-Dialkylamine | Amide | Magnesium bis(dialkylamide) | Not Specified | thieme-connect.de |

| (R)-N-benzyl-1-phenylethanamine | Chiral Amide | Magnesium bis[(R)-benzyl(1-phenylethyl)amide] | Not Specified | thieme-connect.de |

| N,N′-bis(2,4,6-trimethylphenyl)(tert-butyl)amidine | Amidinate | [Mg(η²-tBuC(N(2,4,6-Me₃C₆H₂))₂)₂] | Toluene | researchgate.net |

Investigation of Dinuclear and Supramolecular Intermediates in Reaction Mechanisms

The reaction mechanisms involving this compound and other organomagnesium reagents are often intricate, proceeding through various intermediate species, including dinuclear and supramolecular assemblies. The Schlenk equilibrium, which describes the equilibrium between an organomagnesium halide (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species, is a fundamental concept in understanding these systems. wikipedia.org

In the synthesis of di-n-butylmagnesium from anhydrous magnesium chloride and n-butyllithium, the Schlenk equilibrium between n-butylmagnesium chloride (nBuMgCl) and di-n-butylmagnesium (nBu₂Mg) is believed to be in operation. researchgate.net This equilibrium can be influenced by the addition of agents like 1,4-dioxane (B91453), which shifts the equilibrium towards the formation of a soluble 1,4-dioxane adduct of di-n-butylmagnesium and insoluble magnesium chloride. researchgate.net

Computational studies on the Schlenk equilibrium of methylmagnesium chloride (CH₃MgCl) in THF have revealed that the reaction proceeds through the formation of dinuclear species bridged by chlorine atoms. nih.gov These dinuclear intermediates can exist in various solvation states, with the energy difference between them being relatively small. nih.gov The interconversion between these species is crucial for ligand exchange and product formation. nih.gov The formation of dinuclear magnesium species has also been observed in the reaction of Grignard reagents, where aryl exchange can lead to the formation of diorganomagnesium compounds. researchgate.net

Furthermore, the reaction of n-butylpotassium with this compound and 2,2,6,6-tetramethylpiperidine (B32323) in the presence of an arene has been shown to yield a large, puckered 24-membered metallocycle with a (KNMgN)₆ core. rsc.org This highlights the tendency of these systems to form complex supramolecular structures.

Solvent Effects on Reaction Pathways (e.g., Role of THF in Schlenk Mechanisms)

Solvents play a critical role in dictating the reaction pathways of organomagnesium compounds, including this compound. The coordinating ability of the solvent can significantly influence the structure and reactivity of the magnesium species in solution. d-nb.info

Tetrahydrofuran (THF) is a commonly used solvent in Grignard and organomagnesium chemistry due to its ability to coordinate to the magnesium center. wikipedia.orgwikipedia.org This coordination stabilizes the organomagnesium species and influences the position of the Schlenk equilibrium. wikipedia.org In the case of the Schlenk equilibrium for methylmagnesium chloride in THF, computational studies have shown that the solvent is a direct and key player in the mechanism. nih.gov The dynamics of THF coordination and dissociation are integral to the bond-breaking and bond-forming steps of the reaction. nih.gov Specifically, ligand transfer tends to occur from a more solvated magnesium atom to a less solvated one. nih.gov

The influence of the solvent is also evident in the synthesis of magnesium aryloxides from this compound. The use of a strongly Lewis-basic solvent like THF or pyridine leads to the formation of monomeric magnesium aryloxide complexes. unt.edu In contrast, the choice of solvent can affect the aggregation state of these complexes. unt.edu Similarly, the reactivity of magnesocenophane catalysts in dehydrocoupling reactions is slower in coordinating donor solvents like THF compared to non-coordinating aromatic hydrocarbon solvents. d-nb.info This is attributed to the solvent blocking the substrate from binding to the magnesium center. d-nb.info

The reactivity of this compound towards certain substrates can also be solvent-dependent. For instance, the reaction of this compound with Ph₄PnH₂ in THF yields a different product compared to the reaction in benzene, which is attributed to the different aggregation levels of the alkyl magnesium complex in these solvents. acs.org

Reductive Dimerization of Carbon Monoxide by Magnesium(I) Species derived from this compound

While this compound itself is a magnesium(II) species, it can be a precursor to lower-valent magnesium compounds. The reactivity of magnesium(I) dimers, which can be accessed through the reduction of magnesium(II) precursors, has been explored in the context of small molecule activation, including the reductive dimerization of carbon monoxide (CO).

The reaction of a β-diketiminato magnesium hydride, which can be conceptually derived from a this compound precursor, with carbon monoxide leads to the reductive coupling of two CO molecules, forming a dimeric cis-enediolate species. researchgate.net Furthermore, unsymmetrical magnesium(I) dimers have been shown to reductively trimerize CO to form a deltate dianion, [C₃O₃]²⁻. researchgate.net DFT calculations suggest that this trimerization proceeds via the initial formation of a reactive intermediate containing a trans-bent ethynediolate, [O–C≡C–O]²⁻, dianion. nih.gov

The reaction of a sodium-magnesium(I) species, [{SiNDipp}MgNa]₂, with CO results in the formation of an ethynediolate, mediated by the dissimilar metal centers. nih.govacs.org This reactivity highlights the potential of low-valent magnesium species, accessible from Mg(II) precursors like this compound, to effect the reductive coupling and oligomerization of carbon monoxide.

It is important to note that the direct reaction of stable magnesium(I) dimers with CO does not always lead to oligomerization. However, the addition of monodentate bases can generate unsymmetrical Mg-Mg bonded species that are active for CO oligomerization. nih.gov The reductive disproportionation of CO₂ by a magnesium(I) complex to yield a carbonate and CO has also been observed. rsc.orgnih.gov

Stereo-controlled Hydromagnesiation of Unsaturated Hydrocarbons (e.g., Aryl Alkynes)

This compound, in combination with other reagents, can be utilized in the stereo-controlled hydromagnesiation of unsaturated hydrocarbons. This process involves the addition of a magnesium hydride (Mg-H) bond across a carbon-carbon multiple bond.

A protocol for the anti-hydromagnesiation of aryl alkynes has been developed using a combination of sodium hydride (NaH) and magnesium iodide (MgI₂), which generates magnesium hydride (MgH₂) in situ. rsc.org This method proceeds without the need for transition metal catalysts and provides stereochemically well-defined alkenylmagnesium intermediates that can be trapped with various electrophiles. rsc.org Mechanistic studies suggest that the reaction involves a polar hydride addition from MgH₂. rsc.org

In contrast, a catalytic amount of this compound, in the presence of pinacolborane (HB(pin)), can effect the syn-selective hydroboration of both terminal and internal alkynes. researchgate.netrsc.org In this case, the active catalytic species is proposed to be a butylmagnesium hydride coordinated with HB(pin). rsc.org The regioselectivity of this reaction with unsymmetrical internal alkynes is controlled by the steric properties of the substituents. researchgate.netrsc.org

Titanium-catalyzed hydromagnesiation of alkynes using Grignard reagents like butylmagnesium chloride can also be achieved, leading to the formation of vinyl Grignard compounds. thieme-connect.de The regiochemistry of these reactions can be controlled, for instance, by the presence of a trimethylsilyl (B98337) substituent. thieme-connect.de

The table below summarizes the stereochemical outcomes of hydromagnesiation reactions.

| Substrate | Reagents | Stereochemical Outcome | Reference(s) |

| Aryl Alkynes | NaH, MgI₂ | anti-Hydromagnesiation | rsc.org |

| Terminal and Internal Alkynes | This compound (cat.), HB(pin) | syn-Hydroboration | researchgate.netrsc.org |

| Alkynes | Butylmagnesium chloride, Ti(Cp)₂Cl₂ (cat.) | Not specified, regiocontrolled | thieme-connect.de |

Advanced Spectroscopic and Structural Characterization in Dibutylmagnesium Research

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying functional groups and characterizing the nature of chemical bonds through their characteristic vibrational frequencies.

Infrared (IR) spectroscopy probes the vibrations of molecules that induce a change in the dipole moment. For dibutylmagnesium, the IR spectrum is dominated by absorptions arising from the butyl chains. The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are typically observed in the 2850–3000 cm⁻¹ region. libretexts.org Bending and scissoring vibrations for these groups appear in the fingerprint region of the spectrum, generally between 1350 cm⁻¹ and 1470 cm⁻¹. libretexts.org

Of particular interest in organometallic compounds is the direct metal-carbon bond. The Mg-C stretching vibration in dialkylmagnesium compounds is expected to occur at low frequencies, typically in the far-infrared region below 600 cm⁻¹. These absorptions can provide direct information about the carbon-metal bond strength and the coordination environment of the magnesium atom.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2850 - 3000 | Stretching | sp³ C-H (CH₂ and CH₃) |

| ~1465 | Scissoring (Bending) | -CH₂- |

| ~1375 | Bending | -CH₃ |

| <600 | Stretching | Mg-C |

Raman spectroscopy is a complementary technique to IR spectroscopy that detects molecular vibrations involving a change in polarizability. It is particularly effective for analyzing bonds that are non-polar or symmetric. Consequently, the symmetric Mg-C stretching vibration in the this compound polymer-like structure, which may be weak or inactive in the IR spectrum, can often be observed using Raman spectroscopy. This technique is also highly useful for characterizing the carbon-carbon backbone of the alkyl chains, providing a detailed vibrational fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structural arrangement of atoms in a molecule. By observing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C, detailed information about the chemical environment, connectivity, and dynamics can be obtained.

In the ¹H NMR spectrum of di-n-butylmagnesium, four distinct signals are expected, corresponding to the four chemically non-equivalent sets of protons in the n-butyl chain (α, β, γ, and δ). A defining characteristic of organomagnesium compounds is the significant shielding effect of the electropositive magnesium atom. This causes the protons on the α-carbon (the -CH₂- group directly bonded to Mg) to experience a strong upfield shift, often to values less than 1 ppm, and sometimes into the negative region of the spectrum relative to tetramethylsilane (B1202638) (TMS). The remaining protons on the β, γ, and δ carbons resonate further downfield, appearing in the typical alkane region of the spectrum. The integration of these signals provides a quantitative measure of the number of protons in each environment, confirming the structure.

¹³C NMR spectroscopy provides direct insight into the carbon skeleton of this compound. Research on a series of dialkylmagnesium compounds has shown that the magnesium atom exerts a distinct influence on the chemical shifts of the carbon atoms in the alkyl chain when compared to the corresponding alkane (n-butane). researchgate.net

Specifically, the α-carbon (Cα), which is directly attached to the magnesium, is significantly shielded (shifted upfield) due to the high electron density resulting from the polar Mg-C bond. researchgate.net Conversely, the β-carbon (Cβ) and γ-carbon (Cγ) are deshielded (shifted downfield). researchgate.net This deshielding effect is a known phenomenon in the NMR of various organometallic compounds. researchgate.net The terminal methyl carbon (Cδ) is least affected and shows a chemical shift similar to that in n-butane.

Table 2: Predicted ¹³C NMR Chemical Shifts for Di-n-butylmagnesium

Based on incremental effects (Δ) from n-butane. researchgate.net

| Carbon Position | n-Butane Shift (δ, ppm) | Incremental Effect (Δ, ppm) | Predicted this compound Shift (δ, ppm) |

|---|---|---|---|

| Cα (-CH₂-Mg) | ~13.2 | -5.1 ± 1.2 | ~8.1 |

| Cβ (-CH₂-) | ~24.9 | +7.6 ± 0.2 | ~32.5 |

| Cγ (-CH₂-) | ~24.9 | +7.0 ± 0.7 | ~31.9 |

| Cδ (-CH₃) | ~13.2 | Minimal | ~13.2 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of molecular fragmentation and decomposition pathways. In the context of this compound, MS has been crucial for understanding its thermal stability and decomposition mechanisms.

In-situ studies combining mass spectrometry with X-ray diffraction (XRD) have been conducted to analyze the gaseous products released during the thermal decomposition of this compound. pnnl.govacs.orgosti.gov These investigations revealed that when di-n-butylmagnesium is heated, it begins to decompose at approximately 250 °C. acs.orgosti.gov The primary gaseous product detected by the mass spectrometer during this process is 1-butene (B85601), which results from a β-hydride elimination reaction. osti.gov This decomposition leads to the formation of solid magnesium hydride (MgH₂). pnnl.govacs.org Upon further heating to around 384 °C, the magnesium hydride itself decomposes, releasing hydrogen gas (H₂), which is also detected by MS, to yield magnesium metal. acs.org

Furthermore, comparative studies using MS have shown that isomers such as sec-butyl n-butylmagnesium have lower thermal stability, decomposing at temperatures as low as 50 °C, highlighting the sensitivity of MS in distinguishing the behavior of closely related structures. acs.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool in the study of this compound, providing highly accurate mass measurements that are essential for the unambiguous determination of elemental compositions. nih.gov Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can determine the mass of a molecule with an accuracy typically within a few parts per million (ppm). enovatia.comwaters.com This precision allows researchers to distinguish between molecules that have the same nominal mass but different atomic constituents, a common challenge in organometallic chemistry. nih.gov

The power of HRMS lies in its ability to resolve the fine mass differences between isotopes. thermofisher.com For a compound like this compound (C₈H₁₈Mg), HRMS can confirm its elemental formula by matching the experimentally measured monoisotopic mass to the theoretically calculated exact mass. This capability is crucial for verifying the identity of starting materials, intermediates, and final products in reactions involving this compound, preventing misidentification with other potential isobaric compounds. The accuracy of HRMS restricts the pool of possible elemental combinations significantly, often leading to a single, confident formula assignment. thermofisher.com

| Parameter | Value | Significance |

| Compound | This compound | The analyte of interest. |

| Molecular Formula | C₈H₁₈Mg | The elemental composition. |

| Nominal Mass | 138 Da | Integer mass, insufficient for unique identification. |

| Calculated Exact Mass | 138.1228 u | The precise theoretical mass based on the most abundant isotopes. |

| Typical HRMS Accuracy | < 5 ppm | The level of precision that allows for confident formula assignment. |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Identification of Intermediates and Oligomers

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for the analysis of large molecules, non-covalent complexes, and thermally labile species. In the context of this compound research, ESI-MS offers a potential pathway to identify and characterize soluble intermediates and oligomeric structures that are thought to exist in solution. The gentle nature of the ESI process allows for the transfer of these fragile species from the solution phase to the gas phase without significant fragmentation.

The application of ESI-MS can help elucidate the aggregation behavior of this compound in different solvents. Organomagnesium compounds often form complex oligomeric structures, and ESI-MS can detect these aggregates as distinct ions (e.g., [M₂H]⁺, [M₃H]⁺). rsc.org By analyzing the mass-to-charge ratios of these larger species, researchers can gain insight into the degree of oligomerization and the nature of the interactions holding the complex together. This technique is also valuable for detecting reaction intermediates, providing snapshots of the species present in a reaction mixture at various stages. nih.gov While direct analysis of highly reactive organometallics like this compound poses challenges, ESI-MS has been successfully applied to various ionic liquids and oligomeric anions in solution, demonstrating its potential for interrogating complex solution-phase chemistry. rsc.orgnih.gov

SEC-MS and HPLC-MS for Mixture Analysis and Product Elucidation

The coupling of separation techniques like Size-Exclusion Chromatography (SEC) and High-Performance Liquid Chromatography (HPLC) with mass spectrometry provides a powerful platform for analyzing complex mixtures containing this compound and its derivatives. nih.govnih.gov These hyphenated techniques are essential for separating reaction products from unreacted starting materials and other components before their identification by MS.

Given the extreme sensitivity of alkyl magnesium compounds to water and protic solvents, performing such chromatographic separations requires specialized, inert systems. nih.gov In one study, an SEC system was housed within a nitrogen-flushed fume hood, and anhydrous toluene (B28343) was used as the mobile phase to enable the analysis of mixtures containing this compound. nih.gov

Key research findings from SEC-MS analysis include:

Identification of Reaction Products: In reactions of this compound with BIAN (bis(imino)acenaphthene) type molecules, SEC-MS was used to identify the newly formed products. The eluent from the SEC column was directed to a high-resolution Orbitrap mass spectrometer, which allowed for the precise mass determination of the separated species. nih.gov

Product Elucidation: For the reaction with i-Pr-BIAN, SEC-MS analysis revealed a single major reaction product, which was identified as the singly butyl-adducted BIAN. This demonstrates the technique's ability to elucidate the stoichiometry and structure of reaction products in a complex mixture. nih.gov

| Technique | Application in this compound Research | Key Findings and Challenges |

| SEC-MS | Separation and identification of reaction products of this compound with BIANs. | Findings: Identified specific butyl-adducted products. nih.govChallenges: Requires a completely inert system with anhydrous solvents due to the reactivity of this compound. nih.gov |

| HPLC-MS | Potential for separating polar and non-polar reaction products and intermediates. | General Application: HPLC offers versatile separation mechanisms that could be adapted for analyzing quenched reaction mixtures or more stable derivatives of this compound. helixchrom.comnih.gov |

Residual Gas Analysis (RGA) Coupled with In-Situ Techniques for Gaseous Decomposition Products

Residual Gas Analysis (RGA), which is a form of mass spectrometry, is an indispensable tool for identifying gaseous products evolved during chemical reactions in real-time. When coupled with in-situ techniques like X-ray diffraction (XRD), RGA provides a comprehensive understanding of the decomposition pathways of this compound. osti.gov This combined approach allows for the simultaneous observation of changes in the solid-state crystalline structure and the composition of the gas phase as the material is heated. pnnl.gov

In a typical experiment, a sample of this compound is heated in a controlled environment, and the evolved gases are continuously monitored by an RGA system connected to the outlet. osti.gov This setup has been used to study the thermal decomposition of different this compound isomers. acs.org

Key research findings from in-situ RGA analysis include:

Identification of Decomposition Products: During the thermal decomposition of di-n-butyl magnesium, the RGA detected the release of 1-butene as the compound converted to magnesium hydride (MgH₂). osti.gov

Monitoring Reaction Stages: At higher temperatures, the RGA confirmed the evolution of hydrogen (H₂) as the intermediate MgH₂ decomposed into magnesium metal (Mg). This real-time gas analysis provides direct evidence for the proposed two-step decomposition mechanism. osti.gov

| Decomposition Stage | Temperature Range (°C) | Solid-Phase Transformation (Observed by XRD) | Gaseous Products Detected by RGA |

| Stage 1 | ~250 °C | This compound → MgH₂ | 1-Butene |

| Stage 2 | ~384 °C | MgH₂ → Mg | Hydrogen (H₂) |

Diffraction and Thermal Analysis

X-ray Diffraction (XRD) for Crystalline Structures and Phase Transformations in Decomposition

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials and for monitoring phase transformations. researchgate.net For air- and moisture-sensitive compounds like this compound, in-situ XRD is particularly valuable, allowing for the analysis of structural changes under controlled atmospheric and thermal conditions without interference from environmental contamination. pnnl.gov

By collecting XRD patterns as a function of temperature, researchers can directly observe the entire decomposition process of this compound in real-time. osti.gov Studies on di-n-butyl magnesium (MgBu₂ⁿ⁻ⁿ) have successfully mapped the phase changes that occur upon heating. acs.org

Key research findings from in-situ XRD studies include:

Initial Structure Confirmation: The initial XRD patterns of the starting material confirmed the known crystalline structure of di-n-butyl magnesium. osti.gov

First Phase Transformation: Upon heating to 250 °C, the characteristic peaks of this compound disappeared and were replaced by the diffraction pattern corresponding to magnesium hydride (MgH₂). osti.govacs.org This provided definitive evidence for the first step of the decomposition.

Second Phase Transformation: Further heating to approximately 384 °C resulted in the disappearance of the MgH₂ peaks and the emergence of peaks corresponding to hexagonal magnesium metal (Mg), confirming the second and final decomposition step. osti.govpnnl.gov

Isomer-Specific Decomposition: In-situ XRD also revealed that different isomers have vastly different thermal stabilities. For example, sec-butyl n-butyl magnesium was observed to begin decomposing at a much lower temperature of 50 °C. pnnl.govacs.org

| Compound/Phase | Key Diffraction Peaks (2θ) | Temperature of Observation (°C) |

| Di-n-butyl magnesium | (Assigned based on solved crystal structure) | Ambient to < 250 °C osti.gov |

| Magnesium Hydride (MgH₂) | (Matches reference patterns) | 250 °C to < 384 °C osti.gov |

| Magnesium (Mg) | (Matches reference patterns) | > 384 °C osti.gov |

Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC) for Quantifying Decomposition Rates and Mechanisms

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that provide quantitative information about the thermal stability and decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the difference in heat flow between a sample and a reference. iitk.ac.intainstruments.com When used together, TGA-DSC offers a powerful method for quantifying decomposition rates and understanding the associated energetic changes (i.e., whether a process is endothermic or exothermic). osti.gov

For highly reactive materials like this compound, these analyses must be conducted in an air-free environment to obtain accurate data. osti.gov TGA-DSC has been used to verify the decomposition mechanisms proposed by XRD and RGA studies and to quantify the conversion rates.

Key research findings from TGA-DSC analysis include:

Quantification of Mass Loss: TGA curves for this compound show distinct mass loss steps that correspond to the release of butyl groups and then hydrogen. The measured mass loss at each step can be compared to the theoretical values to confirm the reaction stoichiometry.

High Conversion Rates: TGA experiments performed under air-free conditions for both di-n-butyl magnesium and sec-butyl n-butyl magnesium recorded conversion rates of over 98% for the transition to magnesium hydride and subsequently to magnesium metal, confirming the efficiency of the decomposition process. pnnl.govacs.org

Verification of Mechanisms: The combination of mass loss data from TGA with heat flow data from DSC helps to verify the decomposition mechanisms. For example, the endothermic and exothermic events recorded by DSC can be correlated with specific mass loss events seen in TGA, providing a more complete picture of the thermal decomposition process. osti.gov

| Decomposition Step | Analyte | Temperature Range | Mass Loss (%) | Thermal Event (DSC) |

| MgBu₂ → MgH₂ | Di-n-butyl magnesium | Starts ~250 °C | Corresponds to loss of two butyl groups | Endothermic/Exothermic event associated with C-Mg bond cleavage and Mg-H bond formation. |

| MgH₂ → Mg | Di-n-butyl magnesium | Starts ~384 °C | Corresponds to loss of H₂ | Endothermic event corresponding to the desorption of hydrogen. |

Chromatographic Methods for Polymer and Complex Analysis

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for determining the molecular weight distribution (MWD) of polymers. paint.orgshimadzu.com The method separates molecules based on their size, or hydrodynamic volume, in solution. paint.orgazom.com As the polymer solution passes through columns packed with a porous support, larger molecules elute first because they cannot penetrate the pores, while smaller molecules are retained longer, resulting in a separation by size. paint.orgpaint.org The output is a chromatogram from which the molecular weight averages—such as the number-average molecular weight (Mn) and the weight-average molecular weight (Mw)—and the polydispersity index (PDI or Đ), the ratio of Mw/Mn, can be calculated. polymerchar.com

The application of SEC to organometallic compounds like this compound and the complexes or polymers derived from them presents significant challenges due to their extreme sensitivity to water and protic solvents. nih.gov Standard SEC equipment is often unsuitable for these air- and moisture-sensitive materials. nih.gov To overcome this, specialized setups are required. For instance, research involving the analysis of this compound complexes has been conducted by transferring the entire SEC system into a mobile fume hood that is continuously flushed with nitrogen to maintain an inert atmosphere. nih.gov In such setups, all solvents, like toluene, must be rigorously dried, and even auxiliary solutions for the equipment are replaced with their anhydrous versions. nih.gov

In studies investigating the interaction between this compound and other molecules, such as bis(aryl)acenaphthenequinonediimine (BIAN) derivatives, SEC is employed to characterize the resulting products. nih.gov The analysis can reveal the formation of new, larger chemical structures. nih.gov When a reaction mixture containing this compound and a BIAN is analyzed, newly formed compounds that elute earlier than the original BIAN indicate an increase in molecular size, suggesting a chemical interaction or complexation has occurred. nih.gov

However, the interpretation of SEC data for such systems is not always straightforward. Strong adsorption of analytes onto the column's stationary phase can occur, leading to longer retention times that are not solely dependent on molecular size. nih.gov This necessitates careful selection of the column material and solvent system to minimize these secondary interaction effects. Coupling the SEC system with other detectors, such as mass spectrometry (SEC-MS), can provide more definitive identification of the eluting species and confirm the formation of new complexes. nih.gov

The table below summarizes typical data obtained from GPC/SEC analysis for polymers, illustrating the key parameters determined by the technique.

| Parameter | Symbol | Description |

| Number-Average Molecular Weight | Mn | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight | Mw | An average molecular weight that is more sensitive to the presence of high molecular weight molecules. |

| Polydispersity Index (PDI) | Đ (or PDI) | A measure of the breadth of the molecular weight distribution, calculated as Mw/Mn. A value of 1.0 indicates a monodisperse sample. |

| Peak Molecular Weight | Mp | The molecular weight at the highest point of the chromatogram, representing the most common molecular weight in the sample. |

Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Advanced in-situ spectroscopic techniques are indispensable for monitoring chemical reactions in real-time, providing critical insights into reaction kinetics, mechanisms, and the formation of transient intermediates. spectroscopyonline.com For reactions involving highly reactive species like this compound, which might be used as an initiator in polymerization, these non-invasive methods are particularly valuable. spectroscopyonline.commonash.edu They allow for continuous analysis of the reaction mixture without the need for sampling, which could alter the reaction's course. rsc.org

Several spectroscopic methods are suitable for the in-situ monitoring of polymerization and organometallic reactions:

Nuclear Magnetic Resonance (NMR) Spectroscopy : In-situ NMR is a powerful tool for monitoring reactions directly within an NMR tube or using a flow cell. monash.edursc.org It can provide quantitative data on the consumption of monomers and the formation of polymer products over time. rsc.org For heterogeneous solid-liquid reactions, specialized automated plunger-based mixing devices have been developed to ensure sample homogeneity within the NMR tube, allowing for accurate kinetic monitoring. researchgate.net Low-resolution time-domain NMR (TD-NMR) is also sensitive to changes in molecular mobility and can be used to track processes like polymer network formation in real-time. nih.gov

Infrared (IR) and Raman Spectroscopy : Both IR and Raman spectroscopy are frequently used for real-time monitoring. monash.eduirb.hr Near-infrared (NIR) spectroscopy, in particular, can be used to determine monomer conversions by monitoring specific vibrational bands of reactants and products. monash.edu Raman spectroscopy is also effective for probing reaction mixtures inside a reaction vessel, as the laser can often penetrate transparent vessel materials like glass or sapphire. irb.hr These techniques provide a time-resolved "molecular snapshot" of the reacting system, enabling the identification of short-lived intermediates that would be missed by offline analysis. spectroscopyonline.comirb.hr

Spectroscopic Ellipsometry : This optical technique measures the change in polarization of light upon reflection from or transmission through a sample. mdpi.com Recent advances using quantum cascade lasers (QCLs) have reduced data acquisition times to under a second, making it suitable for real-time, in-situ monitoring of processes like polymer film stretching or structural reorientation during processing. mdpi.com

The implementation of these techniques allows researchers to build a comprehensive understanding of reactions involving this compound, from initial reagent activation to final product formation, facilitating process optimization and control. monash.edu

The following table outlines various in-situ techniques and the type of information they provide for reaction monitoring.

| In-Situ Technique | Information Obtained | Typical Application in this compound Chemistry |

| NMR Spectroscopy | Quantitative concentration of reactants/products, structural information on intermediates. rsc.org | Monitoring monomer conversion and polymer microstructure during a this compound-initiated polymerization. |

| FTIR/Raman Spectroscopy | Functional group analysis, monomer conversion, identification of intermediates. monash.eduirb.hr | Tracking the disappearance of monomer double bonds and the appearance of polymer backbone vibrations. |

| Mass Spectrometry (MS) | Identification of specific product patterns, polymer end-groups, and intermediates. monash.edu | Analyzing the products of a reaction in real-time when coupled with a microreactor setup. rsc.org |

| Spectroscopic Ellipsometry | Molecular structure and orientation in thin films, dynamic process monitoring. mdpi.com | Observing changes in polymer chain alignment during processing of a material synthesized using this compound. |

Computational and Theoretical Investigations of Dibutylmagnesium Chemistry

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands at the forefront of computational investigations into dibutylmagnesium chemistry. Its balance of computational cost and accuracy makes it ideal for studying the complex electronic environments of magnesium-centered reactants, intermediates, and transition states.

DFT calculations have been instrumental in mapping the potential energy surfaces of reactions involving this compound, allowing for the detailed elucidation of reaction pathways. By locating and characterizing the transition states (the highest energy points along a reaction coordinate), researchers can understand the kinetic feasibility of a proposed mechanism.

For instance, in a magnesium-catalyzed asymmetric oxa-Michael reaction, DFT studies revealed the intricate role of the catalyst system. acs.org Calculations showed that a BINOL-based magnesium catalyst, in the presence of a dpp-imine cocatalyst, facilitates a stepwise mechanism. acs.org The reaction proceeds through key transition states for nucleophilic attack and subsequent proton transfer. acs.org The BINOL ligand was found to act as a "proton shuttle," mediating the cyclization reaction. acs.org Similarly, DFT calculations have been used to rationalize the mechanisms for the formation of magnesium complexes derived from the reaction of this compound with imine-containing ligands, explaining how nucleophilic addition and C-H activation pathways can lead to different products. acs.org